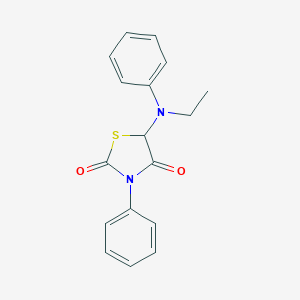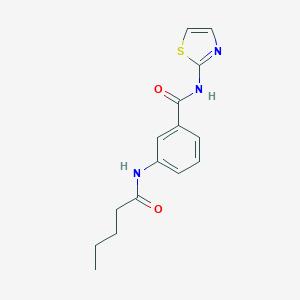![molecular formula C21H24N2O2 B259037 2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MPQP and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MPQP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. MPQP has also been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
MPQP has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). MPQP has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, MPQP has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and to increase the levels of antioxidant enzymes such as SOD and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPQP in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and antioxidant properties. Another advantage is its potential role in the treatment of neurodegenerative disorders. However, one limitation of using MPQP in lab experiments is its limited solubility in water, which can affect its bioavailability.
Orientations Futures
For research on MPQP include investigating its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of MPQP and to determine its efficacy and safety in humans. In addition, studies are needed to investigate the potential of MPQP as a lead compound for the development of new anti-inflammatory, analgesic, and antioxidant drugs.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide has been achieved using different methods. One such method involves the reaction of 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with 3-amino-4-methylbenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The resulting product is then treated with propanoyl chloride to yield MPQP.
Applications De Recherche Scientifique
MPQP has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. MPQP has also been shown to have a potential role in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide |
|---|---|
Formule moléculaire |
C21H24N2O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)20(24)22-18-11-5-9-17(13-18)21(25)23-12-6-10-16-8-4-7-15(3)19(16)23/h4-5,7-9,11,13-14H,6,10,12H2,1-3H3,(H,22,24) |
Clé InChI |
BBCDFPWAZJKTHI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N(CCC2)C(=O)C3=CC(=CC=C3)NC(=O)C(C)C |
SMILES canonique |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC(=CC=C3)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)